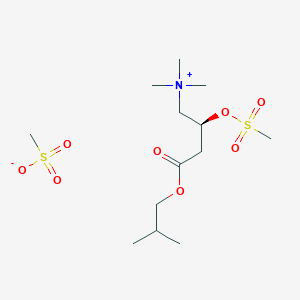
(S)-Carnitine Mesylate Isobutylester, Mesylate Salt
Overview
Description
Synthesis Analysis
Carnitine biosynthesis begins with the methylation of lysine residues to form trimethyllysine, which is then hydroxylated to 3-hydroxy-4-aminobutyric acid before being converted into gamma-butyrobetaine. Gamma-butyrobetaine is finally hydroxylated to carnitine in the liver and kidneys. This pathway involves enzymes such as S-adenosylmethionine: epsilon-N-L-lysine methyltransferase, which catalyzes the initial methylation steps, and gamma-butyrobetaine hydroxylase, which performs the final hydroxylation step (Bremer, 1983).
Molecular Structure Analysis
Carnitine's structure includes a quaternary nitrogen atom and a hydroxyl group, which are crucial for its role as a transporter of fatty acids across the inner mitochondrial membrane. The molecular structure allows for the formation of acylcarnitine esters, facilitating the transport of fatty acids for energy production (Strijbis et al., 2010).
Chemical Reactions and Properties
Carnitine participates in key chemical reactions, including the conversion of acyl-CoA compounds into acylcarnitine and back, which is essential for the transfer of fatty acids into mitochondria for oxidation. The reversible reaction is catalyzed by carnitine acyltransferases, which have specificities for various chain lengths of fatty acids (Hoppel, 2003).
Physical Properties Analysis
Carnitine is a zwitterion at physiological pH, contributing to its solubility in water. This property is essential for its biological role in transporting fatty acids across the hydrophobic mitochondrial membrane.
Chemical Properties Analysis
Carnitine's chemical properties, including its ability to form ester bonds with fatty acids, are fundamental to its role in metabolic processes. The esterification of carnitine with acyl-CoA allows for the translocation of fatty acids into the mitochondria, demonstrating its critical function in energy metabolism (El-Hattab & Scaglia, 2015).
Scientific Research Applications
Improved Solubility and Bioavailability
- Mesylate salts, including those of (S)-Carnitine, enhance drug solubility and absorption, benefiting drug development and formulation (Kanfer, 2008).
Enhanced Drug Efficacy
- The mesylate salt form of specific drugs, like LY333531, shows significantly higher solubility and bioavailability compared to other salt forms, leading to better therapeutic outcomes (Engel et al., 2000).
Novel Ionic Liquids
- Mesylate salts, such as ethylmethylpyrrolidinium mesylate, are promising in "Green" synthesis, forming useful ionic liquids at low temperatures, which is advantageous for cost-effective and eco-friendly chemical processes (Golding et al., 2002).
Carnitine's Role in Disease and Metabolism
- Carnitine, including its salt forms, is crucial for energy production and fatty acid metabolism. It's particularly beneficial for patients with carnitine deficiency, diabetes, cardiomyopathy, and other metabolic disorders (Flanagan et al., 2010).
Osmolytic and Metabolic Functions
- Carnitine, as a methylamine osmolyte, plays vital roles in lipid metabolism and osmoprotection, highlighting its importance across a wide range of organisms (Peluso et al., 2000).
Plant Growth and Stress Tolerance
- Carnitine enhances plant growth and recovery under salt stress conditions, acting as an antioxidant and modulating gene expression involved in stress responses (Charrier et al., 2011).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with mesylates would depend on the specific compound and its intended use. It’s important to refer to the relevant safety data sheets for specific information.
Future Directions
The use of mesylates in chemical synthesis continues to be an area of active research. They are particularly useful in the synthesis of pharmaceutical compounds due to their reactivity5.
Please note that this information is general in nature and may not apply specifically to “(S)-Carnitine Mesylate Isobutylester, Mesylate Salt”. For detailed information about this specific compound, please refer to relevant scientific literature or consult with a chemical expert.
properties
IUPAC Name |
methanesulfonate;trimethyl-[(2S)-4-(2-methylpropoxy)-2-methylsulfonyloxy-4-oxobutyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26NO5S.CH4O3S/c1-10(2)9-17-12(14)7-11(8-13(3,4)5)18-19(6,15)16;1-5(2,3)4/h10-11H,7-9H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYCSBUWEZHZID-MERQFXBCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC(C[N+](C)(C)C)OS(=O)(=O)C.CS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)C[C@@H](C[N+](C)(C)C)OS(=O)(=O)C.CS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453660 | |
| Record name | (S)-Carnitine Mesylate Isobutylester, Mesylate Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Carnitine Mesylate Isobutylester, Mesylate Salt | |
CAS RN |
161886-59-5 | |
| Record name | (S)-Carnitine Mesylate Isobutylester, Mesylate Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)
![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)





